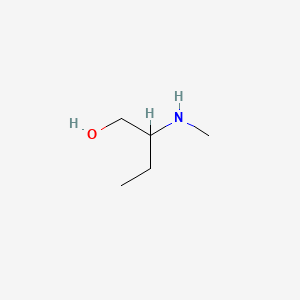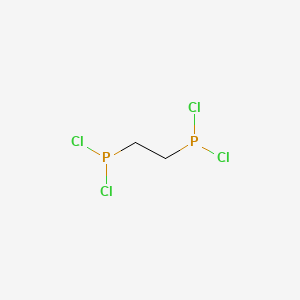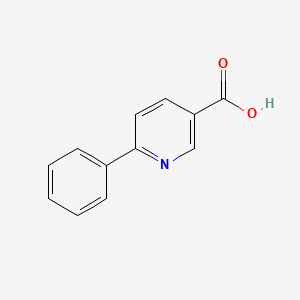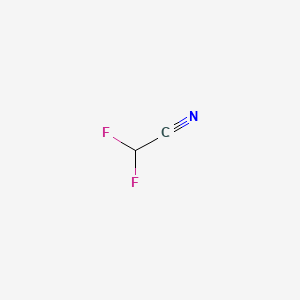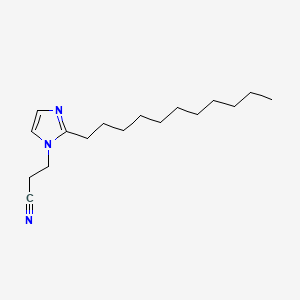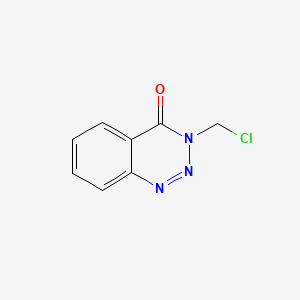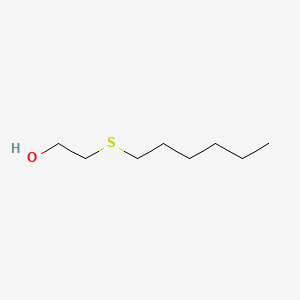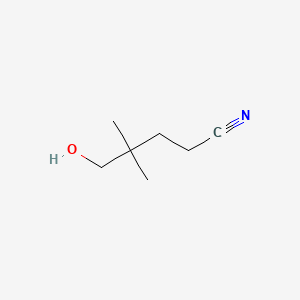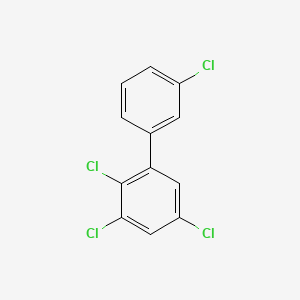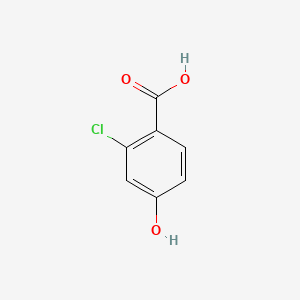
Cyclopropanecarbonyl chloride
Overview
Description
Cyclopropanecarbonyl chloride, also known as Cyclopropanecarboxylic acid chloride, is an organic compound with the linear formula C3H5COCl . It has a molecular weight of 104.53 . It is primarily used as an intermediate in the manufacture of pharmaceutical and agrochemical products .
Synthesis Analysis
The synthesis of Cyclopropanecarbonyl chloride involves taking alpha-acetyl-gamma-butyrolactone and sulfonyl chloride as raw materials through the steps of chlorinating, ring cleavage, cyclization, and re-chlorinating . The synthetic process is implemented by taking cheap industrial chemicals as raw materials and reaction reagents, and by using a single solvent system, a smooth process connection is achieved, so that the reaction yield is improved, the process operation is simplified, the cost of raw materials is reduced, and the cost of production is lowered .Molecular Structure Analysis
The molecular structure of Cyclopropanecarbonyl chloride can be represented as ClC(=O)C1CC1 . More detailed information about its structure can be found in the 2D Mol file or the computed 3D SD file .Chemical Reactions Analysis
Cyclopropanecarbonyl chloride can be used as an alkylating reagent in the preparation of some chemical building blocks such as formylcyclopropane, cyclopropanecarboxylic acid hydrazide, bis (cyclopropylcarbonyl) peroxide, 1-cyclopropanecarboxamide, 2-cyclopropylcarbonylcyclohexane-1,3-diones and cyclopropyl analog of triazolopiperazine-amides .Physical And Chemical Properties Analysis
Cyclopropanecarbonyl chloride is a liquid at room temperature with a boiling point of 119 °C . It has a density of 1.152 g/mL at 25 °C and a refractive index of 1.452 . It is soluble in water, but reacts violently with it .Scientific Research Applications
Cyclopropanecarbonyl Chloride: A Comprehensive Analysis of Scientific Research Applications
Pharmaceutical Intermediates: Cyclopropanecarbonyl chloride is used as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the creation of cyclopropane-containing drugs, which are significant due to their high degree of biological activity .
Agrochemical Synthesis: In agrochemistry, cyclopropanecarbonyl chloride serves as a precursor for producing agrochemicals, contributing to the development of pesticides and herbicides .
Chemical Building Blocks: This compound is utilized as an alkylating agent to prepare chemical building blocks like formylcyclopropane and cyclopropanecarboxylic acid hydrazide, which are essential in various synthetic pathways .
Organic Synthesis: Cyclopropanecarbonyl chloride is involved in organic synthesis processes to create complex molecules such as bis(cyclopropylcarbonyl) peroxide and 1-cyclopropanecarboxamide, which have applications in material science and medicinal chemistry .
Cyclohexane Derivatives: It aids in synthesizing 2-cyclopropylcarbonylcyclohexane-1,3-diones, compounds that have potential uses in developing new materials and chemicals with unique properties .
Triazolopiperazine-Amides Analogs: The compound is also used to synthesize cyclopropyl analogs of triazolopiperazine-amides, which are important in medicinal chemistry for creating new therapeutic agents .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Cyclopropanecarbonyl chloride is primarily used as an alkylating reagent . It interacts with various chemical building blocks, making it a versatile compound in chemical synthesis .
Mode of Action
As an alkylating reagent, cyclopropanecarbonyl chloride can donate an alkyl group to its target molecules. This process typically involves the replacement of a hydrogen atom in the target molecule with an alkyl group from the cyclopropanecarbonyl chloride, resulting in the formation of a new covalent bond .
Biochemical Pathways
Cyclopropanecarbonyl chloride is involved in the synthesis of several chemical building blocks. These include formylcyclopropane, cyclopropanecarboxylic acid hydrazide, bis(cyclopropylcarbonyl) peroxide, 1-cyclopropanecarboxamide, 2-cyclopropylcarbonylcyclohexane-1,3-diones, and cyclopropyl analog of triazolopiperazine-amides . Each of these compounds can participate in various biochemical pathways, depending on their specific chemical properties and the biological context in which they are used.
Result of Action
The molecular and cellular effects of cyclopropanecarbonyl chloride’s action would depend on the specific chemical reactions it is involved in. As an alkylating agent, it can modify the chemical structure of its target molecules, potentially altering their function or reactivity .
Action Environment
The action, efficacy, and stability of cyclopropanecarbonyl chloride can be influenced by various environmental factors. These might include the pH and temperature of the reaction environment, the presence of other reactive species, and the specific conditions under which the compound is stored and used .
properties
IUPAC Name |
cyclopropanecarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO/c5-4(6)3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOSILUVXHVRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063266 | |
| Record name | Cyclopropanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanecarbonyl chloride | |
CAS RN |
4023-34-1 | |
| Record name | Cyclopropanecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4023-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarbonyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopropanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanecarbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and available spectroscopic data for cyclopropanecarbonyl chloride?
A1: Cyclopropanecarbonyl chloride has the molecular formula C4H5OCl and a molecular weight of 104.54 g/mol. Structural information, including bond lengths and conformations, has been determined using X-ray crystallography. [] The compound's thermal decomposition has been studied using various spectroscopic techniques including infrared spectroscopy, gas chromatography/mass spectrometry, matrix isolation spectroscopy, and tuneable diode laser spectroscopy. []
Q2: How does the structure of cyclopropanecarbonyl chloride influence its reactivity?
A2: The cyclopropyl group in cyclopropanecarbonyl chloride exerts a significant influence on the molecule's reactivity. For example, upon treatment with Lewis acids, 2-(2-arylvinyl)cyclopropanecarbonyl chlorides undergo a vinylcyclopropane-cyclopentene rearrangement, yielding 2-arylcyclopent-3-enecarboxylates after esterification. [] This rearrangement highlights the ring strain associated with the cyclopropyl ring and its propensity to undergo ring-opening reactions under specific conditions.
Q3: Can you describe the thermal decomposition pathways of cyclopropanecarbonyl chloride?
A3: Thermal decomposition of cyclopropanecarbonyl chloride is generally initiated by the elimination of HCl, leading to the formation of a ketene intermediate. [] This process is often followed by further decomposition of the ketene. These pathways have been validated through ab initio calculations of activation energies. []
Q4: Are there any synthetic applications of cyclopropanecarbonyl chloride that have been reported in the literature?
A4: Yes, cyclopropanecarbonyl chloride is a valuable synthetic building block. It has been used in the synthesis of various compounds, including:
- Insecticides: Cyclopropanecarbonyl chloride serves as a key starting material in the synthesis of cycloprothrin, a pyrethroid insecticide. [, , ]
- Radioligands: It is used in the preparation of carbon-11 labelled diprenorphine, a radioligand employed in the study of the opiate receptor system. []
- Cyclopropyl isocyanate: Reaction with diphenyldiazidosilane yields cyclopropyl isocyanate. []
Q5: How does cyclopropanecarbonyl chloride behave in solvolysis reactions?
A6: Solvolysis of cyclopropanecarbonyl chloride in acetone-water mixtures has been investigated. [] Interestingly, the reaction exhibits dual reaction channels, similar to other acyl chlorides and sulfonyl chlorides. These channels involve either:
Q6: Has cyclopropanecarbonyl chloride been identified in any natural sources?
A7: Yes, cyclopropanecarbonyl chloride has been identified as one of the most abundant chemical compounds present in wood vinegar derived from nipah fruit shells. [] This finding suggests potential applications of nipah fruit shells as a source of this valuable chemical building block.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



